molecular formula C9H12IN2Na3O12P2 B12350594 trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B12350594
M. Wt: 598.02 g/mol
InChI Key: BNUNTUUTELKTOM-YJRJOYFWSA-K
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Description

Trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group, an iodinated pyrimidine ring, and a ribose sugar moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate typically involves multiple steps. The process begins with the iodination of a pyrimidine derivative, followed by the attachment of the ribose sugar. The final step involves the phosphorylation of the ribose moiety to form the phosphate group. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the iodinated pyrimidine ring.

    Substitution: The iodinated pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

Trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The iodinated pyrimidine ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
  • Trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Uniqueness

The uniqueness of trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate lies in its iodinated pyrimidine ring, which imparts distinct chemical properties and biological activities

Properties

Molecular Formula

C9H12IN2Na3O12P2

Molecular Weight

598.02 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H15IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h3-6,8,13-14H,1-2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t3?,4-,5-,6-,8-;;;/m1.../s1

InChI Key

BNUNTUUTELKTOM-YJRJOYFWSA-K

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+]

Origin of Product

United States

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